molecular formula C17H21N3OS B2907367 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705330-65-9

2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2907367
CAS No.: 1705330-65-9
M. Wt: 315.44
InChI Key: NIXUBBYWMIQPMK-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic chemical compound featuring a pyrazole moiety linked to a 1,4-thiazepane ring system. The integration of these pharmacophores makes it a molecule of significant interest in early-stage pharmaceutical and medicinal chemistry research. Pyrazole derivatives are extensively investigated for their potential to modulate various biological targets and are common scaffolds in drug discovery for their diverse pharmacological profiles . The 1,4-thiazepane core is a versatile heterocycle that can contribute to a molecule's conformational and binding properties. This compound is intended for use in exploratory biological screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. It is supplied as a high-purity material characterized by standard analytical methods to ensure consistency for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-14-5-2-3-6-15(14)16-7-10-19(11-12-22-16)17(21)13-20-9-4-8-18-20/h2-6,8-9,16H,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUBBYWMIQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring and a thiazepane moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer activities due to their ability to modulate signaling pathways.

Biological Activities

Research indicates that compounds containing the pyrazole and thiazepane structures have shown promising biological activities:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown to inhibit the proliferation of neuroblastoma cells while exhibiting minimal toxicity towards normal fibroblast cells .
  • Antimicrobial Properties : Pyrazoles are also recognized for their antimicrobial activities. Research has revealed that certain derivatives can inhibit the growth of bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity Cell Lines Tested IC50 Values Selectivity
AnticancerSH-SY5Y (neuroblastoma)85.94 µMSelective against cancer cells
AntimicrobialVarious bacterial strainsVariesEffective against resistant strains
Anti-inflammatoryIn vitro assaysNot specifiedModulates inflammatory pathways

Detailed Findings

A study focusing on the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against SH-SY5Y neuroblastoma cells with an IC50 value of approximately 85.94 µM. The selectivity towards cancerous cells was notable as these compounds did not significantly affect healthy mouse fibroblast cells at similar concentrations .

Another investigation into the antimicrobial properties of pyrazole derivatives indicated that these compounds could effectively inhibit the growth of various pathogens, highlighting their potential as lead compounds in drug development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several classes of heterocyclic derivatives. Key analogues include:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
2-(1H-Pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (Target) 1,4-Thiazepane + pyrazole + o-tolyl Ethanone bridge, methylphenyl, pyrazole Not explicitly provided ~359.5 (estimated)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole + piperidine Aryl groups, ethanone-piperidine linker C₁₄H₁₆N₆O ~300–350
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone Pyrazole + dichlorophenoxy Dichlorophenoxy, ethanone linker C₁₁H₈Cl₂N₂O₂ 295.1
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters (5–12) Naphthyl + pyrazole + oxime ester Oxime ester, naphthyl, acyl groups C₂₀H₁₇N₃O₂ ~340–400

Key Observations :

  • Heterocyclic Diversity : Unlike tetrazole derivatives (e.g., compounds 22–28), the target compound employs a 1,4-thiazepane ring, offering distinct conformational dynamics compared to rigid tetrazole or pyrimidine cores .
  • Substituent Effects: The o-tolyl group in the target compound contrasts with dichlorophenoxy () or naphthyl (–7) substituents, altering steric and electronic profiles. For instance, dichlorophenoxy derivatives exhibit enhanced electrophilicity due to electron-withdrawing Cl atoms, whereas o-tolyl increases steric bulk .
Spectroscopic and Analytical Data
  • IR Spectroscopy : Pyrazole N–H stretches (~3200–3320 cm⁻¹) and carbonyl signals (~1720 cm⁻¹) are consistent across analogues (e.g., –7) .
  • NMR : The target compound’s ¹H-NMR would likely show signals for o-tolyl methyl (~δ 2.2 ppm), pyrazole protons (~δ 7.5–8.0 ppm), and thiazepane protons (~δ 3.0–4.0 ppm), comparable to related structures .

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